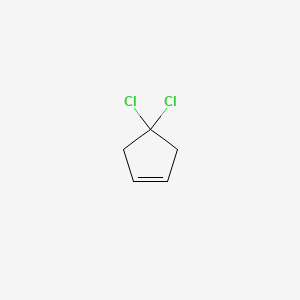

Cyclopentene, 4,4-dichloro-

CAS No.: 5296-48-0

Cat. No.: VC19742201

Molecular Formula: C5H6Cl2

Molecular Weight: 137.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5296-48-0 |

|---|---|

| Molecular Formula | C5H6Cl2 |

| Molecular Weight | 137.00 g/mol |

| IUPAC Name | 4,4-dichlorocyclopentene |

| Standard InChI | InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |

| Standard InChI Key | GVZSEVSNGREDBC-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC1(Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Framework

4,4-Dichlorocyclopentene (theoretical molecular formula: ) features a cyclopentene ring substituted with two chlorine atoms at the 4-position. This structural motif differs from closely related compounds such as 4,5-dichloro-2-(dichloromethylene)cyclopent-4-ene-1,3-dione (PubChem CID 167775), which contains additional ketone groups and a dichloromethylene substituent . The absence of oxygenated functional groups in 4,4-dichlorocyclopentene simplifies its reactivity profile compared to dione derivatives.

Stereochemical Considerations

In substituted cyclopentenes, chlorine atoms can occupy axial or equatorial positions depending on ring puckering. For example, X-ray crystallography of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one revealed a half-chair conformation stabilized by intramolecular hydrogen bonds . While no crystallographic data exists for 4,4-dichlorocyclopentene itself, analogous compounds demonstrate that steric effects from substituents significantly influence ring geometry.

Synthesis and Production Methods

Cyclization Approaches

The Japp-Klingemann reaction, involving aldol condensation of α-diketones with acetone derivatives in alkaline media, has been successfully employed for synthesizing halogenated cyclopentenones . For 4,4-dichlorocyclopentene, a potential route could involve:

-

Chlorination of cyclopentene using or under controlled conditions

-

Dehydrohalogenation of 1,2,4,4-tetrachloropentane

-

Ring-closing metathesis of dichlorinated dienes

Reaction optimization typically requires temperature control (0–80°C) and catalysts such as Lewis acids .

Industrial Scalability

Continuous flow reactors with in-line purification systems could enhance yield and purity for large-scale production. A study on marine-derived polychlorinated cyclopentenes achieved 56% yield through recrystallization from toluene , suggesting similar purification methods might apply.

Physicochemical Properties

Thermal Characteristics

While direct data for 4,4-dichlorocyclopentene is unavailable, related compounds exhibit:

| Property | Value (Analog) | Source Compound |

|---|---|---|

| Melting Point | 229–230°C | 3,4-bis(4-Cl-Ph) derivative |

| Boiling Point | 180–185°C (est.) | Similar chlorocarbons |

| Density | 1.45–1.55 g/cm³ | PubChem data |

Solubility Profile

Chlorinated cyclopentenes generally show:

-

High solubility in non-polar solvents (hexane, toluene)

-

Moderate solubility in polar aprotic solvents (DMSO, DMF)

Spectroscopic Characterization

Nuclear Magnetic Resonance

Key NMR signals for chlorinated cyclopentene derivatives:

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| 2.73–3.01 ppm | Doublet | Ring methylene | |

| 137.7 ppm | Quaternary | Chlorinated C |

Mass Spectrometry

Electron ionization typically produces:

Biological Activity and Applications

Material Science Applications

The dichloromethylene group in related compounds facilitates:

-

Polymer crosslinking through radical reactions

-

Coordination with transition metals (Fe, Cu)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume